6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the condensation reaction of a protected vanillin derivative with a chloro-dimethylpyrimidine compound, followed by further functional group modifications . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the presence of a thiomorpholine ring and multiple methoxy groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H24ClNO5S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
6-chloro-7-methoxy-3-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H24ClNO5S/c1-14-17-10-19(25)22(30-3)12-21(17)31-24(28)18(14)11-23(27)26-8-9-32-13-20(26)15-4-6-16(29-2)7-5-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3 |
InChI Key |
HXLGTKWBHCMPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCSCC3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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